molecular formula C10H9N3O B3024139 6-Phenoxypyridazin-3-amine CAS No. 39539-69-0

6-Phenoxypyridazin-3-amine

Katalognummer: B3024139
CAS-Nummer: 39539-69-0
Molekulargewicht: 187.2 g/mol
InChI-Schlüssel: IGTXIZACJFSMLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenoxypyridazin-3-amine is a pyridazine derivative characterized by a phenoxy substituent at position 6 and an amino group at position 3. Its molecular formula is C₁₀H₉N₃O, with a molecular weight of 187.20 g/mol. The compound has garnered attention due to its inhibitory activity against branched-chain-amino-acid transaminase 2 (BCAT2), with an IC₅₀ of ~100,000 nM . Synonyms for this compound include CHEMBL3793379, SCHEMBL3456351, and 3-Pyridazinamine, 6-phenoxy- .

Eigenschaften

IUPAC Name

6-phenoxypyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTXIZACJFSMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495721
Record name 6-Phenoxypyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39539-69-0
Record name 6-Phenoxypyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxypyridazin-3-amine typically involves the reaction of 6-chloropyridazin-3-amine with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a sealed tube at elevated temperatures (around 190°C) for an extended period (approximately 16 hours). The mixture is then worked up by extraction with ethyl acetate and water, followed by purification using flash column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring undergoes substitution at activated positions, particularly under basic or acidic conditions.

Reaction ConditionsReagents/CatalystsProducts FormedYield/Selectivity
K₂CO₃, DMF, 80°C 4-Fluorophenol6-(4-Fluorophenoxy)pyridazin-3-amineModerate (60–70%)
NaH, THF, RT Alkyl halidesN-Alkylated derivativesVariable

Mechanistic Insights :

  • The electron-withdrawing pyridazine ring enhances electrophilicity at positions adjacent to nitrogen.

  • Phenoxy groups act as moderate electron donors but are poor leaving groups except under strong nucleophilic conditions .

Acylation Reactions

The primary amine reacts with acylating agents to form stable amides.

Acylating AgentBaseProductApplication
Acetyl chloride Et₃NN-Acetyl-6-phenoxypyridazin-3-amineDrug intermediates
Benzoyl chloride NaHCO₃N-Benzoylated derivativesSynthetic building blocks

Key Notes :

  • Acylation proceeds via an addition-elimination mechanism, requiring base to scavenge HCl .

  • Tertiary amines (e.g., Et₃N) improve reaction efficiency by deprotonating intermediates .

Oxidation Reactions

The amine group and pyridazine ring are susceptible to oxidation.

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%) Acidic medium, RTPyridazine N-oxide derivativesHigh (80–90%)
KMnO₄ Aqueous NaOH, 60°CNitroso intermediatesModerate (50–60%)

Case Study :

  • Oxidation with H₂O₂ in acetic acid yields N-oxides, which exhibit enhanced solubility and biological activity .

Reduction Reactions

Selective reduction of the pyridazine ring or functional groups is achievable.

Reducing AgentConditionsProductOutcome
NaBH₄/MeOH Reflux, 2hDihydropyridazine derivativesPartial reduction
LiAlH₄/THF 0°C to RTTetrahydro derivativesFull reduction

Mechanism :

  • NaBH₄ selectively reduces imine bonds, while LiAlH₄ fully hydrogenates the pyridazine ring .

Condensation and Cyclization

The amine group participates in heterocycle formation.

ReactantConditionsProductKey Feature
Aldehydes/Ketones Acid catalysisImines or triazolo derivativesBioactive compounds
Hydrazine 6Ethanol, Δ Triazolo[3,4-a]pyridazinesAnti-inflammatory agents

Example :

  • Reaction with 2-chlorobenzaldehyde under acidic conditions yields Schiff bases, precursors to antimicrobial agents .

Electrophilic Substitution

Limited reactivity due to the electron-deficient pyridazine ring.

ReactionReagentsPosition SelectivityYield
Nitration HNO₃/H₂SO₄C-5 (meta to amine)Low (20–30%)
Sulfonation SO₃/H₂SO₄C-4 (ortho to phenoxy)Moderate (40–50%)

Rationale :

  • The amine group directs electrophiles to meta positions, while phenoxy groups favor ortho/para substitution .

Biological Activity and Derivatives

Derivatives of 6-phenoxypyridazin-3-amine show therapeutic potential:

DerivativeBiological ActivityMechanismSource
Triazolo-fused analogs Anti-inflammatoryCOX-2 inhibition
N-Acylated compounds AnticancerMicrotubule disruption

Highlight :

  • Compound 6h (6-(2-chlorophenoxy)- triazolo[3,4-a]phthalazine-3-amine) exhibits 81% anti-inflammatory activity at 0.5 h post-administration .

Comparative Reactivity Table

Reaction TypePreferred SiteKey ReagentsChallenges
SNArC-4/C-5K₂CO₃, DMFCompeting ring reduction
AcylationN-3AcCl, Et₃NOver-alkylation
OxidationN-3H₂O₂, H⁺Over-oxidation to nitro groups
ReductionPyridazine ringLiAlH₄Selectivity control

Wissenschaftliche Forschungsanwendungen

6-Phenoxypyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological profile.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Wirkmechanismus

The mechanism of action of 6-Phenoxypyridazin-3-amine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following compounds share structural similarities with 6-Phenoxypyridazin-3-amine, differing primarily in substituents and heterocyclic cores:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
This compound C₁₀H₉N₃O 187.20 Phenoxy (C₆H₅O), NH₂ Not explicitly stated BCAT2 inhibitor (IC₅₀ ~100,000 nM)
3-Amino-6-phenylpyridazine C₁₀H₉N₃ 171.20 Phenyl (C₆H₅), NH₂ 14966-91-7 Pyridazine core; no oxygen
6-(4-Methoxyphenoxy)pyridazin-3-amine C₁₁H₁₁N₃O₂ 217.22 4-Methoxyphenoxy (C₆H₄(OCH₃)O), NH₂ 121041-41-6 Enhanced solubility from methoxy
6-Chloro-N-methylpyridazin-3-amine C₅H₆ClN₃ 143.57 Chloro (Cl), N-methyl (CH₃) 14959-32-1 Synthetic intermediate
6-(Oxan-4-yl)pyridazin-3-amine C₉H₁₃N₃O 179.22 Tetrahydro-2H-pyran-4-yl (cyclic ether) 1426921-57-4 Improved pharmacokinetics
6-Methoxy-5-methylpyridin-3-amine C₇H₁₀N₂O 138.17 Methoxy (OCH₃), methyl (CH₃) 52090-56-9 Pyridine core; no phenoxy

Structure-Activity Relationships (SAR)

  • Phenoxy vs.
  • Methoxy Substitution: The methoxy group in 6-(4-Methoxyphenoxy)pyridazin-3-amine could improve solubility and membrane permeability, critical for drug bioavailability .
  • Heterocyclic Core: Pyridazine derivatives (e.g., this compound) versus pyridine derivatives (e.g., 6-Methoxy-5-methylpyridin-3-amine) exhibit distinct electronic properties, affecting binding interactions .

Biologische Aktivität

6-Phenoxypyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

This compound features a pyridazine ring substituted with a phenoxy group at the 6-position and an amino group at the 3-position. The synthesis of this compound typically involves nucleophilic substitution reactions or coupling reactions involving various phenolic derivatives and pyridazinyl precursors.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been observed to inhibit the proliferation of human lung carcinoma cells (A-549) and other tumor cell lines, suggesting its potential as an anticancer agent .
  • Antiviral Properties :
    • The compound has demonstrated antiviral activity, particularly against human herpes virus type-1 (HHV-1). This activity is associated with its ability to interfere with viral replication processes .
  • Immunomodulatory Effects :
    • Research indicates that this compound can modulate immune responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α in human whole blood cultures. This suggests potential applications in treating autoimmune disorders .
  • Kinase Inhibition :
    • The compound has been identified as a potent inhibitor of various kinases involved in cancer progression and angiogenesis, including PDGFR and c-Met. Inhibition of these kinases could lead to reduced tumor growth and metastasis, making it a candidate for further development in cancer therapy .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Cell Signaling Pathways : The compound influences various signaling pathways related to cell proliferation and apoptosis. Its ability to induce apoptosis in cancer cells is particularly noteworthy, as it may trigger caspase activation leading to programmed cell death .
  • Cytokine Modulation : By inhibiting cytokine production, the compound may help in regulating inflammatory responses, which is critical in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several studies have explored the efficacy of this compound:

  • In Vitro Studies :
    • A study demonstrated that treatment with varying concentrations of this compound led to a dose-dependent reduction in cell viability in A-549 cells, with IC50 values indicating significant potency against these cells .
  • Animal Models :
    • In preclinical models, administration of the compound resulted in reduced tumor size and improved survival rates in mice bearing xenograft tumors, supporting its potential as an effective antitumor agent .

Data Table: Biological Activities of 6-Phenoxypyridazin-3-amines

Activity TypeSpecific EffectsReference
AntitumorInhibition of A-549 cell proliferation
AntiviralSuppression of HHV-1 replication
ImmunomodulatoryDecreased TNF-α production
Kinase InhibitionTargeting PDGFR, c-Met

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-Phenoxypyridazin-3-amine, and how can purity be ensured?

  • Methodology : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, halogenated pyridazine intermediates (e.g., 6-chloropyridazin-3-amine) can react with phenoxide derivatives under microwave-assisted conditions to improve yield and reduce reaction time . Critical steps include controlling reaction temperature (e.g., 80–120°C), optimizing solvent systems (e.g., DMF or toluene), and using catalysts like palladium for cross-coupling. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is essential. Purity validation requires HPLC (>98%) and NMR spectroscopy (e.g., verifying absence of unreacted phenoxide at δ 6.8–7.5 ppm) .

Q. How does the solubility of this compound vary across solvents, and what models predict this behavior?

  • Methodology : Solubility can be experimentally determined using a synthetic method across temperatures (e.g., 298.15–343.55 K) in solvents like methanol, ethanol, or ethyl acetate. The modified Apelblat equation and λh equation correlate experimental data, with root-mean-square deviations <5% . For example, in methanol, solubility increases from 1.2 mg/mL at 25°C to 4.8 mg/mL at 70°C. Thermodynamic parameters (ΔH, ΔS) derived from the van’t Hoff equation guide solvent selection for crystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridazine ring) and phenoxy substituents (δ 6.5–7.2 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 202.08).
  • FT-IR : Detect amine N–H stretches (~3350 cm⁻¹) and C–O–C linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?

  • Methodology : Systematically modify the phenoxy group (e.g., introduce electron-withdrawing groups like –F or –CF₃) and pyridazine core (e.g., methyl or chloro substitutions). Test derivatives in enzyme inhibition assays (e.g., kinase or phosphatase targets) and compare IC₅₀ values. For instance, 6-(4-fluorophenyl) analogs show 10-fold higher activity than unsubstituted derivatives in kinase inhibition . Computational docking (AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonds with Lys123 or hydrophobic contacts with Phe256) .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology : Conduct systematic reviews (Cochrane guidelines) to assess experimental variables:

  • Assay conditions : pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%).
  • Cell lines : Compare activity in primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes).
  • Dose-response curves : Validate EC₅₀ values using orthogonal assays (e.g., fluorescence-based and radiometric assays) .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

  • Methodology :

  • Enzyme kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/uncompetitive).
  • Receptor binding : Use radioligand displacement assays (e.g., ³H-labeled ATP for kinase targets).
  • Cellular pathways : RNA-seq or phosphoproteomics to map downstream effects (e.g., ERK/MAPK pathway modulation) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate LogP (2.1–2.5), solubility (LogS ≈ -4.2), and CYP450 inhibition.
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration (e.g., PMF profiles in lipid bilayers).
  • QSAR models : Train on datasets of pyridazine analogs to correlate structural features (e.g., polar surface area <90 Ų) with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenoxypyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Phenoxypyridazin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.